2,2,5-Trimethylhex-4-enal
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2,5-Trimethylhex-4-enal often involves the use of precursors and reactions that enable the formation of the desired molecular structure. For instance, the synthesis of 3,3-disubstituted pent-4-enals demonstrates the complexity of achieving specific structures through organic synthesis processes, including desulfurization and alkylation reactions (Young, James, & Rettig, 1985).
Molecular Structure Analysis
The molecular structure of related compounds like 2,2,5-Trimethylhex-4-enal has been characterized using various analytical techniques, including X-ray crystallography. These studies provide detailed insights into the geometric configuration, bond lengths, and angles, which are crucial for understanding the chemical behavior and reactivity of these molecules. For example, the structure and reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diyne towards different reagents have been explored to understand its molecular structure and chemical properties (Wrackmeyer, Milius, Tok, & Bubnov, 2002).
Chemical Reactions and Properties
Compounds structurally similar to 2,2,5-Trimethylhex-4-enal participate in a variety of chemical reactions, showcasing their versatility. These reactions can lead to the formation of complex molecular structures or the modification of existing ones. For instance, novel 4-(Trimethylsilyl)aminoalkanes and 4-(Trimethylsilyl)aminoalk-2-enes have been synthesized via unexpected reaction pathways, highlighting the dynamic nature of chemical transformations (Churlaud, Pornet, Oniciu, & Katritzky, 1999).
Scientific Research Applications
Regioselectivity in Cyclization Reactions : The compound has been studied for its role in cyclization reactions, particularly regarding the regioselectivity of cyclization of hex-5-enyl radicals. This research is fundamental in understanding reaction pathways in organic synthesis (Beckwith & Lawrence, 1979).
Improvement of Regioselectivity in Organic Reactions : The effects of trimethylsilyl chloride on the regioselectivity of organocuprates' addition to enals have been explored. This work contributes to improving yield and selectivity in organic synthesis reactions (Kinderman & McKenzie, 1989).
Acylation of Tetramethylpiperidine and Pyrrolidine : Research has been conducted on the acylation of related compounds, leading to the formation of isocyanates and acetamides. Such studies are crucial for developing new synthetic methods and compounds (Berg & Cowling, 1971).
Synthesis and Characterization of Substituted Pent-4-enals : Studies have been conducted on the synthesis, characterization, and structural analysis of various substituted pent-4-enals, contributing to the field of synthetic organic chemistry (Young, James, & Rettig, 1985).
Behavior in Oil-in-Water Emulsions : The reactivity of similar aldehydes in oil-in-water emulsions has been investigated, providing insights into food chemistry and the stability of food products (Vandemoortele, Simon, Claes, & De Meulenaer, 2020).
Radiolysis of Branched Chain Hydrocarbons : Studies on the gamma radiolysis of branched chain hydrocarbons, including compounds structurally similar to 2,2,5-Trimethylhex-4-enal, have implications for understanding the stability and degradation pathways of such compounds (Castello, Grandi, & Munari, 1975).
Vibrational Spectra and Internal Rotation Studies : The study of the vibrational spectra and internal rotation of branched nonanes, including compounds similar to 2,2,5-Trimethylhex-4-enal, provides insights into the physical properties of these molecules (Adil, Turrell, Vergoten, & Snyder, 1990).
Antihepatotoxic Potentiality in Liver Dysfunction : Research into the liver protective activity of related compounds against paracetamol-induced liver toxicity in mice has significant implications for pharmaceutical sciences (Datta & Choudhury, 2017).
Synthesis and Structural Characterization of Isomuscarines : The synthesis and structural characterization of isomuscarines, starting from related compounds, contribute to the field of medicinal chemistry and drug development (Kempter, Frensch, Kopf, Kluge, Csuk, Svoboda, Fuess, & Hartung, 2014).
Safety And Hazards
The safety data sheet for 2,2,5-Trimethylhex-4-enal suggests that it is flammable (Hazard Statement: H225) and can cause skin and eye irritation (Hazard Statements: H315, H319) . In case of exposure, it is recommended to move the person to fresh air, rinse with plenty of water, and seek medical advice .
properties
IUPAC Name |
2,2,5-trimethylhex-4-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7-10/h5,7H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJYZLLDEHOCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142850 | |
Record name | 2,2,5-Trimethylhex-4-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethylhex-4-enal | |
CAS RN |
1000-30-2 | |
Record name | 2,2,5-Trimethyl-4-hexenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,5-Trimethylhex-4-enal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,5-Trimethylhex-4-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,5-trimethylhex-4-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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